molecular formula C17H21BrO B8727778 2-(5-Bromo-2-methoxyphenyl)adamantane

2-(5-Bromo-2-methoxyphenyl)adamantane

Cat. No. B8727778
M. Wt: 321.3 g/mol
InChI Key: JLXGISLEMCPIIE-UHFFFAOYSA-N
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Patent
US08119835B2

Procedure details

In a 1 L flask equipped with a stirrer, a reflux condenser and a dropping funnel, a mixture of 50 g (0.33 M) 1-adamantanol, 68 g (45.5 mL, 0.36 M) 4-bromoanisole and 500 mL of methylene chloride is prepared. The mixture is stirred until dissolved and then 35 g (19 mL, 0.36 M) sulfuric acid added during one hour. The reaction mixture is stirred for 4 hours, 200 mL of water added, stirred for another 10 min, transferred to separating funnel and the organic layer collected, which is neutralized by two portions of 100 mL 10% sodium carbonate solution. Methylene chloride is distilled off completely, the residue dissolved in 300 mL of ethyl acetate, filtered, concentrated to 200 mL and left to crystallize at 0° C. for 16 h. The crystals are filtered off, washed by 50 mL of cold ethyl acetate and dried at 100° C. for one hour. 2-adamantyl-4-bromoanisole, 76 g (72%) with m.p. 140-141° C. is obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45.5 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12(O)[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[Br:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=1.C(Cl)Cl.S(=O)(=O)(O)O>O>[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH:2]1[C:17]1[CH:18]=[C:13]([Br:12])[CH:14]=[CH:15][C:16]=1[O:19][CH3:20])[CH2:8]2

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)O
Name
Quantity
45.5 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Name
Quantity
500 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 L flask equipped with a stirrer, a reflux condenser and a dropping funnel
CUSTOM
Type
CUSTOM
Details
is prepared
DISSOLUTION
Type
DISSOLUTION
Details
until dissolved
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
stirred for another 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to separating funnel
CUSTOM
Type
CUSTOM
Details
the organic layer collected
DISTILLATION
Type
DISTILLATION
Details
Methylene chloride is distilled off completely
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 300 mL of ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 200 mL
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to crystallize at 0° C. for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The crystals are filtered off
WASH
Type
WASH
Details
washed by 50 mL of cold ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried at 100° C. for one hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
C12C(C3CC(CC(C1)C3)C2)C2=C(C=CC(=C2)Br)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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